Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate consists of a five-membered oxazole ring attached to a phenyl ring substituted with two fluorine atoms and an ethyl ester group . The InChI code for this compound is 1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 253.21 . The compound’s InChI code is 1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 .Scientific Research Applications
Design and Synthesis of Amyloid Inhibitors
One study explored the design, synthesis, and evaluation of oxazole derivatives as inhibitors of transthyretin (TTR) amyloid fibril formation. The research demonstrated that substituting aryls at specific positions on the oxazole ring could significantly reduce amyloidogenesis. Enhancements in inhibitor efficacy were observed with certain substitutions, highlighting the potential of oxazole derivatives in developing treatments for amyloid-related diseases (Razavi et al., 2005).
Crystal Structure Analysis
Another study focused on the crystal structure of a related oxazole compound, providing insights into its molecular configuration, hydrogen bonding, and potential for forming stable crystal structures. This information is crucial for understanding the chemical behavior and synthesis applications of oxazole derivatives (Kennedy et al., 2001).
Efficient Synthesis Techniques
Research on solvent-free conditions for synthesizing functionalized oxazoline-thiones showcased innovative approaches to chemical synthesis, emphasizing the versatility of oxazole compounds as intermediates in organic chemistry (Yavari et al., 2008).
Expanding Chemical Space
A study on the preparation of sp3-enriched oxazoles introduced methods for introducing functional groups to the oxazole core, broadening the scope of its applications in synthetic and medicinal chemistry. This work highlights the adaptability of oxazole derivatives in creating diverse chemical entities (Slobodyanyuk et al., 2019).
Direct Palladium-Catalyzed Modifications
The direct and regioselective modification of ethyl oxazole-4-carboxylate through palladium-catalyzed reactions with various halides has been described, offering an efficient route to (hetero)aryloxazoles. Such methodologies underscore the compound's utility in constructing complex molecular architectures (Verrier et al., 2009).
Future Directions
The future directions for research on Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate and similar oxazole derivatives could involve exploring their potential biological activities and applications in medicinal chemistry. Given the wide range of biological activities exhibited by oxazole derivatives, they could serve as valuable lead compounds in the development of new therapeutic agents .
Properties
IUPAC Name |
ethyl 5-(3,4-difluorophenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFMZVUFDCUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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